molecular formula C24H24N2O6S2 B2911021 Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate CAS No. 1046864-83-8

Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate

Cat. No. B2911021
CAS RN: 1046864-83-8
M. Wt: 500.58
InChI Key: JWVNTGQABFZACQ-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate (TDPPA) is a molecule that has been synthesized and used in the development of high-performance anode materials for lithium-ion batteries . It is loaded into graphene aerogels to form a composite that consists of DPPs nanorods on a graphene network .


Synthesis Analysis

The synthesis of TDPPA involves loading it into graphene aerogels . The resulting composite consists of DPPs nanorods on a graphene network .


Molecular Structure Analysis

The molecular structure of TDPPA is complex, with the molecule containing multiple functional groups. These include two thiophen-2-yl groups, a pyrrolo[3,4-c]pyrrole group, and two carboxylate groups .


Chemical Reactions Analysis

In the context of its use in lithium-ion batteries, TDPPA undergoes chemical reactions during the charge and discharge cycles of the battery . The exact nature of these reactions is not specified in the available sources.


Physical And Chemical Properties Analysis

TDPPA, when used in lithium-ion batteries, exhibits a high reversible capacity and excellent performance . It shows an initial discharge capacity of 835 mA h g −1 at a current density of 100 mA g −1 . Even at a current density of 1000 mA g −1, after 500 cycles, it still demonstrates a discharge capacity of 303 mA h g −1 with a capacity retention of 80.7% .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the anode material in lithium-ion batteries . It interacts with the anode material to enhance the performance of the battery.

Mode of Action

The compound, also known as di-tert-butyl 3,6-dioxo-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-2,5-dicarboxylate, is synthesized and then loaded into graphene aerogels . The compound forms nanorods on a graphene network, which can effectively reduce the dissolution of the compound in the electrolyte . This serves to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .

Biochemical Pathways

The compound affects the electron transport and lithium-ion diffusion rate in the anode material of lithium-ion batteries . By partially connecting the compound’s nanorods through graphene, it can improve these pathways and enhance the performance of the battery .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its distribution and retention in the anode material. The compound exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g -1 at a current density of 100 mA g -1 . Even at a current density of 1000 mA g -1, after 500 cycles, it still demonstrates a discharge capacity of 303 mA h g -1 with a capacity retention of 80.7% .

Result of Action

The result of the compound’s action is a high-performance anode material for lithium-ion batteries .

Action Environment

The action of the compound is influenced by the environment within the lithium-ion battery . The densely distributed graphene nanosheets form a three-dimensional conductive network, which enhances the compound’s action, efficacy, and stability .

properties

IUPAC Name

ditert-butyl 3,6-dioxo-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S2/c1-23(2,3)31-21(29)25-17(13-9-7-11-33-13)15-16(19(25)27)18(14-10-8-12-34-14)26(20(15)28)22(30)32-24(4,5)6/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVNTGQABFZACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=CS3)C1=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate

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